2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-8(2,10)7-3-6(4-7)5-9/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
OARVSUOFMYVKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(C1)CO)O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Advanced Structural Elucidation of 2 3 Hydroxymethyl Cyclobutyl Propan 2 Ol
Systematic Nomenclature and Isomeric Forms of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
The systematic IUPAC name for this compound is this compound. The structure consists of a cyclobutane (B1203170) ring substituted at the 1- and 3-positions. One substituent is a hydroxymethyl group (-CH2OH), and the other is a 2-hydroxyprop-2-yl group (-C(CH3)2OH).
The presence of two substituents on the cyclobutane ring at positions 1 and 3 leads to the possibility of geometric isomerism. These isomers are designated as cis and trans, depending on the relative orientation of the two substituent groups.
cis-isomer: In the cis-isomer, the hydroxymethyl and the 2-hydroxyprop-2-yl groups are on the same side of the cyclobutane ring.
trans-isomer: In the trans-isomer, the two substituent groups are on opposite sides of the ring.
These geometric isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties.
Table 1: Isomeric Forms of this compound
| Isomer | Relative Position of Substituents |
|---|---|
| cis-2-(3-(hydroxymethyl)cyclobutyl)propan-2-ol | Same side of the cyclobutane ring |
| trans-2-(3-(hydroxymethyl)cyclobutyl)propan-2-ol | Opposite sides of the cyclobutane ring |
Conformational Analysis and Stereochemical Descriptors of this compound and its Analogs
The cyclobutane ring is not planar but exists in a puckered or folded conformation to relieve torsional strain. nih.gov This puckering creates two distinct positions for substituents: axial and equatorial. The interconversion between these puckered conformations is rapid at room temperature. For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers depends on the steric bulk of the substituents. researchgate.net Generally, the isomer that minimizes steric interactions (1,3-diaxial interactions) is more stable.
Stereochemical descriptors, such as the Cahn-Ingold-Prelog (CIP) system, are used to assign the absolute configuration (R or S) to each stereocenter. In this compound, the carbon atoms of the cyclobutane ring bearing the substituents (C1 and C3) are stereocenters. The assignment of R/S configuration to these centers would depend on the specific enantiomer being considered.
Advanced Spectroscopic Techniques for Structural Characterization of this compound
A combination of advanced spectroscopic techniques is essential for the unambiguous structural and stereochemical characterization of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. pharmacyfreak.com For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The chemical shifts and coupling constants of the cyclobutane ring protons can help differentiate between the cis and trans isomers. docbrown.info In general, the coupling constants between vicinal protons on a cyclobutane ring are dependent on the dihedral angle, which differs for cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments could also be used to establish through-space proximity between protons on the substituents and the ring, further aiding in the stereochemical assignment.
¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info The chemical shifts of the cyclobutane ring carbons would be influenced by the stereochemistry of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 1.0 - 1.5 | Singlet | Methyl protons of the 2-hydroxyprop-2-yl group |
| 1.5 - 2.5 | Multiplet | Cyclobutane ring protons | |
| 3.0 - 4.0 | Multiplet | Methylene protons of the hydroxymethyl group | |
| Variable | Broad Singlet | Hydroxyl protons | |
| ¹³C | 20 - 30 | Methyl carbons | |
| 30 - 50 | Cyclobutane ring carbons | ||
| 60 - 70 | Methylene carbon of the hydroxymethyl group | ||
| 70 - 80 | Quaternary carbon of the 2-hydroxyprop-2-yl group |
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry (MS): For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgjove.com In the case of this compound, fragmentation could involve the loss of water from either hydroxyl group, or cleavage of the bond between the cyclobutane ring and the 2-hydroxyprop-2-yl substituent. Cyclic alcohols can also exhibit complex ring cleavage patterns. whitman.eduwhitman.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the molecular formula of the compound. libretexts.orglibretexts.org By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the correct formula can be validated with high confidence. sydney.edu.au
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Preferences
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. dtic.mil
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two alcohol groups. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. Absorptions corresponding to the C-H stretching and bending vibrations of the cyclobutane ring and the alkyl groups would also be present. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the cyclobutane ring would be particularly active in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1000 - 1200 |
| Cyclobutane Ring | Puckering/Deformation | ~900 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com If a suitable single crystal of one of the isomers of this compound can be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the cyclobutane ring. purechemistry.orgnih.gov Crucially, for a chiral, enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration (R/S) of each stereocenter. sci-hub.se
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Stereochemistry
Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a cornerstone for determining the enantiomeric purity and absolute stereochemistry of molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, giving rise to distinct CD spectra that are mirror images of each other.
The determination of absolute configuration through CD spectroscopy typically involves a comparative analysis between experimentally measured spectra and those predicted by quantum-mechanical calculations. nih.govamericanlaboratory.com This combined experimental and theoretical approach provides a high degree of confidence in assigning the absolute stereochemistry of a chiral center.
Enantiomeric Purity Assessment
For a given enantiomer of this compound, the intensity of the CD signal is directly proportional to its concentration and enantiomeric excess (ee). A pure enantiomer will exhibit a CD spectrum with a specific maximum molar ellipticity ([θ]). In contrast, a racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel each other out. By comparing the measured [θ] of a sample to the [θ]max of the pure enantiomer, the enantiomeric purity can be accurately determined.
Hypothetical Circular Dichroism Data for Enantiomeric Purity Analysis
| Sample | Enantiomeric Excess (ee %) | Measured Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) |
| Pure (+)-Enantiomer | 100% | +50.0 |
| Sample A | 95% | +47.5 |
| Sample B | 70% | +35.0 |
| Racemic Mixture | 0% | 0.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Determination of Absolute Stereochemistry
The absolute stereochemistry of the stereoisomers of this compound can be determined by comparing the experimental CD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the (1R, 3S) or (1S, 3R) configuration). The process generally involves the following steps:
Conformational Search: A thorough conformational analysis of the molecule is performed to identify all low-energy conformers.
Quantum-Mechanical Calculations: The CD spectrum for each conformer is calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final theoretical CD spectrum.
Comparison: The theoretical spectrum is then compared with the experimental CD spectrum. A good match in terms of the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration. americanlaboratory.com
Hypothetical Experimental vs. Calculated CD Data for Absolute Stereochemistry Determination
| Wavelength (nm) | Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Calculated Molar Ellipticity for (1R, 3S)-enantiomer [θ] (deg·cm²·dmol⁻¹) | Calculated Molar Ellipticity for (1S, 3R)-enantiomer [θ] (deg·cm²·dmol⁻¹) |
| 210 | +48.5 | +52.1 | -52.1 |
| 235 | -15.2 | -18.4 | +18.4 |
| 260 | +5.8 | +7.2 | -7.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In this hypothetical example, the positive Cotton effect observed experimentally at 210 nm and the negative effect at 235 nm align with the calculated spectrum for the (1R, 3S)-enantiomer, thus allowing for the assignment of this absolute configuration to the measured sample.
Vibrational Circular Dichroism (VCD) offers a complementary and powerful approach for determining absolute stereochemistry. americanlaboratory.comsoton.ac.uk VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational transitions within a chiral molecule. Similar to electronic CD, the experimental VCD spectrum is compared with quantum-mechanically calculated spectra to assign the absolute configuration. nih.govamericanlaboratory.com This technique is particularly valuable for molecules that lack strong UV-Vis chromophores, which are necessary for electronic CD spectroscopy.
Chemical Reactivity, Functional Group Transformations, and Derivatization of 2 3 Hydroxymethyl Cyclobutyl Propan 2 Ol
Reactions of the Hydroxyl Groups in 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
The presence of both a primary and a tertiary alcohol within the same molecule presents opportunities for selective chemical manipulation. The steric and electronic differences between these two hydroxyl groups are the primary determinants of their differential reactivity.
Selective Esterification and Etherification
Esterification: The formation of esters from this compound is highly selective, favoring the primary hydroxyl group. This selectivity is primarily due to steric hindrance. The tertiary hydroxyl group is attached to a carbon that is bonded to three other carbon atoms, creating a sterically crowded environment that hinders the approach of acylating agents. quora.com In contrast, the primary hydroxyl group is less sterically encumbered, making it more accessible for reaction.
Under typical Fischer esterification conditions (a carboxylic acid with a catalytic amount of strong acid), the primary alcohol will react preferentially. vedantu.com For enhanced selectivity, milder methods can be employed. For instance, using coupling agents like TBTU or TATU with a carboxylic acid can achieve esterification of the primary alcohol, while these reagents are generally unreactive towards tertiary alcohols. organic-chemistry.org
| Reagent/Condition | Target Hydroxyl Group | Expected Product | Selectivity |
| Carboxylic Acid, H+ (cat.) | Primary | Monoester at primary position | High |
| Acyl Chloride, Pyridine | Primary | Monoester at primary position | High |
| TBTU/TATU, Carboxylic Acid | Primary | Monoester at primary position | Very High |
Etherification: Similar to esterification, the selective etherification of the primary hydroxyl group can be achieved. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, will preferentially occur at the less sterically hindered primary position. The formation of the tertiary alkoxide is more difficult, and the subsequent SN2 reaction is impeded by steric bulk. Nickel-catalyzed hydroalkoxylation of dienes has been shown to be effective with primary alcohols, while tertiary alcohols like tert-butanol (B103910) show no reactivity under similar conditions. nih.gov
| Reagent/Condition | Target Hydroxyl Group | Expected Product | Selectivity |
| NaH, then Alkyl Halide | Primary | Monoether at primary position | High |
| Ni-catalyst, Diene | Primary | Allylic ether at primary position | High |
Oxidation Reactions and Products
The oxidation of this compound demonstrates significant chemoselectivity. The outcome of the oxidation is dependent on the choice of oxidizing agent and the nature of the alcohol. libretexts.org
The primary hydroxyl group can be oxidized. With mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), the primary alcohol will be converted to the corresponding aldehyde, 3-(1-hydroxy-1-methylethyl)cyclobutane-1-carbaldehyde. libretexts.org The use of strong oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will lead to the formation of the carboxylic acid, 3-(1-hydroxy-1-methylethyl)cyclobutane-1-carboxylic acid. libretexts.orgpscnotes.com
Conversely, the tertiary hydroxyl group is resistant to oxidation under standard conditions. quora.combyjus.comchemguide.co.uk This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process, which is a necessary step for the formation of a carbonyl group. quora.comchemguide.co.uk
| Oxidizing Agent | Target Hydroxyl Group | Expected Product |
| PCC, DMP | Primary | 3-(1-hydroxy-1-methylethyl)cyclobutane-1-carbaldehyde |
| KMnO4, H2CrO4 | Primary | 3-(1-hydroxy-1-methylethyl)cyclobutane-1-carboxylic acid |
| Any standard oxidant | Tertiary | No reaction |
Nucleophilic Substitutions
Nucleophilic substitution reactions at the alcohol centers of this compound are also highly dependent on the type of hydroxyl group. The reaction mechanism, either SN1 or SN2, dictates the reactivity. ysu.edu
The tertiary hydroxyl group is prone to undergo nucleophilic substitution via an SN1 mechanism. libretexts.org In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). The departure of the leaving group results in the formation of a relatively stable tertiary carbocation. This carbocation can then be attacked by a nucleophile. ysu.eduquora.com
The primary hydroxyl group, on the other hand, would react via an SN2 mechanism. libretexts.orgreddit.com This pathway is generally slower for alcohols and requires activation of the hydroxyl group to a better leaving group, for instance, by conversion to a tosylate or by using a strong acid like HBr. The direct displacement of the protonated hydroxyl group by a nucleophile is a concerted process. ysu.edu Due to the higher activation energy for the formation of a primary carbocation, the SN1 pathway is disfavored for the primary alcohol. reddit.com
| Reaction Condition | Target Hydroxyl Group | Mechanism | Expected Product (with HX) |
| Strong Acid (e.g., HBr) | Tertiary | SN1 | 2-(3-(bromomethyl)cyclobutyl)propan-2-yl cation intermediate, leading to various products |
| Strong Acid (e.g., HBr) | Primary | SN2 | 1-(bromomethyl)-3-(1-hydroxy-1-methylethyl)cyclobutane |
Reactivity of the Cyclobutane (B1203170) Ring in this compound
The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to reactions that lead to the opening of the ring, thereby relieving this strain.
Ring-Opening Reactions and Mechanistic Pathways
The strain energy of the cyclobutane ring can be harnessed to drive chemical reactions. While unsubstituted cyclobutane is relatively inert, the presence of substituents can facilitate ring-opening reactions. chemistryviews.org
Nucleophilic Ring-Opening: Substituted cyclobutanes can undergo ring-opening reactions in the presence of nucleophiles, often catalyzed by a Lewis acid. chemistryviews.org For instance, in a Friedel-Crafts-type reaction, an electron-rich arene could act as a nucleophile, leading to the cleavage of a C-C bond in the cyclobutane ring. chemistryviews.org The reaction mechanism would likely involve the coordination of the Lewis acid to one of the hydroxyl groups, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack, which then triggers the ring opening.
Radical Ring-Opening: Radical reactions can also induce the opening of the cyclobutane ring. For example, photochemical methods can be used to generate radicals that add to the cyclobutane ring, leading to its cleavage. rsc.org The mechanism would involve the formation of a cyclobutylcarbinyl radical, which can then undergo rapid ring-opening to a more stable acyclic radical.
The regioselectivity of the ring-opening would depend on the specific reagents and reaction conditions, as well as the stability of the resulting intermediates (carbocations or radicals).
Functionalization of the Cyclobutane Core
In addition to ring-opening, the cyclobutane ring itself can be functionalized. This typically involves the activation of C-H bonds on the ring.
C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool for the synthesis of complex cyclobutane derivatives. nih.govacs.org In the context of this compound, the hydroxyl groups could potentially act as directing groups, guiding a metal catalyst to activate a specific C-H bond on the cyclobutane ring. For example, a palladium-catalyzed reaction could be used to arylate a C-H bond on the cyclobutane core. researchgate.net This approach allows for the introduction of new substituents onto the cyclobutane ring without disrupting the core structure, providing a pathway to a wide array of novel derivatives. The regioselectivity of such reactions is often controlled by the formation of a stable metallacyclic intermediate. baranlab.org
Mechanistic Investigations of Derivatization Reactions of this compound
Understanding the mechanisms of derivatization is key to controlling reaction outcomes, such as achieving selectivity for one hydroxyl group over the other.
The primary and tertiary alcohol groups exhibit different reactivity profiles, leading to distinct reaction intermediates under various conditions.
Reactions at the Primary Alcohol: The primary hydroxyl group is less sterically hindered and can undergo reactions typical of primary alcohols. For instance, oxidation would likely proceed through an aldehyde intermediate, which could be further oxidized to a carboxylic acid. Esterification or etherification reactions would involve the formation of an oxonium ion intermediate after protonation of the hydroxyl group in acidic conditions. csueastbay.edu Under conditions favoring Sₙ2 reactions, the hydroxyl group can be converted into a good leaving group (like a tosylate or mesylate), which is then displaced by a nucleophile. jackwestin.commsu.edu
Reactions at the Tertiary Alcohol: The tertiary alcohol is sterically hindered, making Sₙ2 reactions unfavorable. jackwestin.com However, under strong acidic conditions, it can undergo elimination (dehydration) reactions. This process involves the protonation of the hydroxyl group to form a good leaving group (H₂O), which then departs to generate a relatively stable tertiary carbocation intermediate. masterorganicchemistry.comlibretexts.org This carbocation can then be quenched by a nucleophile or lose a proton from an adjacent carbon to form an alkene. masterorganicchemistry.com Carbocation rearrangements are also a possibility if a more stable carbocation can be formed. csueastbay.edumasterorganicchemistry.com
Kinetic and thermodynamic studies are essential for understanding the factors that govern reaction rates and product distributions. jackwestin.com A key aspect in the derivatization of this compound would be the competition between the two hydroxyl groups.
Kinetic Control: Reactions under kinetic control favor the product that is formed fastest, meaning it has the lowest activation energy. wikipedia.orglibretexts.org For this molecule, reactions at the less sterically hindered primary alcohol are generally faster. Therefore, under mild conditions or with short reaction times, selective derivatization of the primary hydroxyl group is expected to be the kinetic product. rsc.orgmasterorganicchemistry.com
Thermodynamic Control: Reactions under thermodynamic control favor the most stable product. This requires reversible reaction conditions, often achieved with higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable form. wikipedia.orgmasterorganicchemistry.com The relative stability of derivatives at the primary versus tertiary position would depend on the specific derivative formed.
The choice of reagents, solvent, and temperature can be manipulated to favor either the kinetic or thermodynamic product, enabling selective functionalization of the diol. wikipedia.orgnih.gov
Table 1: Hypothetical Kinetic and Thermodynamic Data for Selective Esterification
This table illustrates hypothetical data for a competitive esterification reaction, highlighting how kinetic and thermodynamic parameters would influence product selectivity.
| Parameter | Derivatization at Primary -OH (Kinetic Product) | Derivatization at Tertiary -OH (Thermodynamic Product) |
| Activation Energy (Ea) | Lower | Higher |
| Rate Constant (k) at Low Temp. | Larger | Smaller |
| Product Stability (ΔG°) | Less Negative | More Negative |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Synthesis of Novel Derivatives and Analogs of this compound for Chemical Space Exploration
The synthesis of derivatives and analogs is a cornerstone of medicinal chemistry and materials science, used to explore chemical space and develop new molecules with desired properties. nih.govresearchgate.netbohrium.com The cyclobutane scaffold is of particular interest as it provides a three-dimensional structure that is underrepresented in drug discovery but offers advantages in metabolic stability and conformational rigidity. nih.govnih.govlifechemicals.compharmablock.com
Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and assessing the impact on its biological activity. researchgate.netnih.govresearchgate.net This process helps identify the key structural features—the pharmacophore—responsible for the molecule's effects. slideshare.net For this compound, an SAR campaign would involve creating a series of analogs by modifying the two hydroxyl groups and the cyclobutane ring.
For example, a hypothetical SAR study could explore the molecule's activity as an enzyme inhibitor. Derivatives could be synthesized by:
Esterification/Etherification: Converting the primary and/or tertiary alcohols to a range of esters and ethers to probe the effects of size, electronics, and hydrophobicity.
Ring Modification: Introducing substituents onto the cyclobutane ring to explore steric and conformational effects.
Replacement of Hydroxyls: Replacing one or both hydroxyl groups with other functional groups like amines or thiols to understand the importance of hydrogen bonding.
The biological activity of each analog would then be measured in vitro (e.g., using an IC₅₀ assay) to build a model of how structural changes affect activity. nih.gov
Table 2: Hypothetical SAR Data for Analogs of this compound
This interactive table presents hypothetical data from an SAR study, showing how modifications could influence inhibitory activity (IC₅₀).
| Compound ID | Modification | R¹ Group (at -CH₂OH) | R² Group (at -C(CH₃)₂OH) | IC₅₀ (µM) |
| Parent | None | -H | -H | 50.0 |
| A-1 | Esterification | -C(O)CH₃ | -H | 25.5 |
| A-2 | Esterification | -C(O)Ph | -H | 15.2 |
| A-3 | Etherification | -CH₃ | -H | 30.8 |
| B-1 | Diesterification | -C(O)CH₃ | -C(O)CH₃ | 80.1 |
| C-1 | Selective Esterification | -H | -C(O)CH₃ | 65.4 |
To efficiently explore a wide range of structural diversity, libraries of compounds are often synthesized using parallel or combinatorial methods. youtube.com This approach allows for the rapid generation of many distinct derivatives for high-throughput screening.
For this compound, a chemical library could be constructed by reacting the parent diol with a collection of diverse building blocks. For instance, parallel synthesis could be employed where the diol is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different acyl chloride or isocyanate is added to each well. This would quickly generate a library of esters and carbamates, respectively. Such high-throughput derivatization is crucial for rapidly mapping the SAR and discovering novel compounds with optimized properties. acs.org The resulting library of molecules expands the accessible chemical space, increasing the probability of identifying compounds with significant biological activity. youtube.comarxiv.org
Theoretical and Computational Chemistry Studies of 2 3 Hydroxymethyl Cyclobutyl Propan 2 Ol
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like this compound, these methods can elucidate its electronic structure and predict its reactivity without the need for empirical data.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground-state properties of molecules. In the context of this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or cc-pVQZ), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.govmdpi.com
These calculations can also provide insights into various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP, for instance, is crucial for identifying the electrophilic and nucleophilic sites within the molecule, which is indicative of its reactive behavior.
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For this compound, FMO analysis would help in understanding its potential role in chemical reactions by identifying the orbitals most likely to participate in electron transfer.
Below is a hypothetical data table illustrating the kind of information that would be generated from DFT and FMO analyses for this compound. The values are for illustrative purposes only as no specific studies were found for this compound.
| Parameter | Hypothetical Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Energy Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Conformational Landscape and Energy Minima Analysis of this compound
The three-dimensional structure of a molecule is not static, and understanding its different possible conformations is crucial for predicting its physical and biological properties.
Ab Initio and Molecular Mechanics Conformational Searches
To explore the conformational landscape of this compound, a systematic search for different spatial arrangements of its atoms would be performed. This can be achieved through computational methods such as molecular mechanics or more accurate but computationally expensive ab initio methods. These searches help in identifying the various stable conformers and the transition states that connect them. The result is a potential energy surface where the energy minima correspond to the most stable conformations of the molecule.
Computational Prediction of Spectroscopic Signatures for this compound
Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization. researchgate.netmdpi.com
By calculating the vibrational frequencies using methods like DFT, one can predict the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecule's structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed. researchgate.net These theoretical chemical shifts are instrumental in interpreting experimental NMR spectra and assigning the signals to specific atoms within the molecule.
A hypothetical table of predicted spectroscopic data is presented below. These values are not based on actual calculations for the specified molecule.
| Spectroscopic Data | Hypothetical Predicted Values |
| Key IR Frequencies (cm⁻¹) | 3400 (O-H stretch), 2950 (C-H stretch), 1100 (C-O stretch) |
| ¹H NMR Chemical Shifts (ppm) | 1.2 (CH₃), 1.5-2.2 (cyclobutyl H), 3.5 (CH₂O), 4.5 (OH) |
| ¹³C NMR Chemical Shifts (ppm) | 25 (CH₃), 30-45 (cyclobutyl C), 65 (CH₂O), 70 (C-OH) |
NMR Chemical Shift Predictions
Direct predictions of ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature. However, general principles of computational chemistry allow for the theoretical calculation of such data. These predictions are typically achieved through methods like Density Functional Theory (DFT) and are valuable for confirming molecular structures and understanding the electronic environment of nuclei. For cyclobutane (B1203170) derivatives, substituent chemical shifts can differ significantly from those in acyclic systems. nih.gov For instance, hydroxyl groups can cause notable shielding effects on protons within the cyclobutane ring. nih.gov Theoretical studies on simpler molecules like cyclopropane (B1198618) and cyclobutane have been conducted to rationalize their unique ¹H NMR chemical shifts, which are influenced by factors such as ring currents and the σ framework of the ring. nih.govresearchgate.net
A hypothetical table of predicted NMR chemical shifts would appear as follows, though the data is not currently available from computational studies:
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₂ | Data not available | Data not available |
| C(OH)(CH₃)₂ | Data not available | Data not available |
| CH-cyclobutyl | Data not available | Data not available |
| CH₂-cyclobutyl | Data not available | Data not available |
| CH₂OH | Data not available | Data not available |
| OH (propan-2-ol) | Data not available | - |
Vibrational Frequency Calculations
Similarly, specific vibrational frequency calculations for this compound are not documented in existing research. Such calculations, typically performed using quantum chemical methods, are instrumental in interpreting infrared (IR) and Raman spectra. The calculations would identify fundamental vibrational modes associated with the functional groups present, such as O-H stretching, C-O stretching, and various C-H bending and stretching modes within the cyclobutane and propan-2-ol moieties. Computational studies on other alcohols have demonstrated the utility of these calculations in understanding molecular structure and intermolecular interactions. asianresassoc.orgijprems.com
A representative data table for calculated vibrational frequencies, were it available, would be structured as follows:
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(OH) | Data not available | Hydroxyl group stretching (propan-2-ol) |
| ν(OH) | Data not available | Hydroxyl group stretching (hydroxymethyl) |
| ν(CH₃) | Data not available | Methyl group C-H stretching |
| ν(CH₂) | Data not available | Methylene group C-H stretching |
| δ(CH) | Data not available | C-H bending modes |
Molecular Dynamics Simulations of this compound in Diverse Chemical Environments
There are no specific molecular dynamics (MD) simulation studies for this compound reported in the scientific literature. MD simulations are a powerful tool for investigating the conformational dynamics of molecules and their interactions with surrounding solvent molecules. For a diol like this compound, MD simulations could provide insights into intramolecular and intermolecular hydrogen bonding, the conformational preferences of the cyclobutane ring, and the behavior of the molecule in different solvents (e.g., water, methanol (B129727), chloroform). Studies on related systems, such as propanol (B110389) and its derivatives, have utilized MD simulations to explore hydrogen bonding patterns and the formation of molecular clusters. nih.govacs.org Such simulations for the target compound would be valuable for understanding its behavior in solution and its potential for self-assembly.
Biomolecular Interaction Studies and Structure Activity Relationship Sar of 2 3 Hydroxymethyl Cyclobutyl Propan 2 Ol Analogs in Vitro and Mechanistic Focus
In Vitro Target Identification and Binding Studies of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
There is currently no available information from in vitro studies to identify the biological targets of this compound or its analogs.
Enzyme Inhibition/Activation Profiling in Cell-Free Systems
No data has been published regarding the screening of this compound against panels of enzymes in cell-free systems. Consequently, its inhibitory or activatory profile against any class of enzymes is unknown.
Receptor Binding Assays with Purified Proteins
There are no reports of receptor binding assays being conducted with this compound. Its affinity and selectivity for any specific biological receptors have not been determined.
Elucidation of Molecular Mechanisms of Action for this compound in Model Biological Systems (non-clinical)
Due to the lack of identified biological targets, the molecular mechanism of action for this compound has not been elucidated in any non-clinical model systems.
Protein-Ligand Interaction Dynamics (e.g., Crystallography of Complexes, Cryo-EM)
No structural biology studies, such as X-ray crystallography or cryo-electron microscopy, have been published that detail the interaction of this compound with any protein target.
Pathway Analysis in Cell Lines (Mechanistic, non-clinical)
There is no available research on the effects of this compound on cellular signaling pathways or metabolic networks in any cell lines.
Structure-Activity Relationship (SAR) Studies via Chemical Modification of this compound to Explore Molecular Interactions
Systematic Modification of Functional Groups and Linkers
No studies detailing the systematic modification of the hydroxymethyl or propan-2-ol functional groups, or the cyclobutyl linker of this compound, have been reported. Such studies would be essential to understand how alterations to its chemical structure impact its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no published QSAR models for this compound and its derivatives. QSAR studies depend on a dataset of compounds with known biological activities to derive a mathematical relationship between chemical structure and activity. nih.gov Without such data, QSAR modeling is not possible.
Enzymatic and Receptor Binding Assays for this compound and its Derivatives (In Vitro Methodologies)
Information regarding the in vitro evaluation of this compound in enzymatic or receptor binding assays is not available in the scientific literature. The specific biological targets of this compound, if any, have not been identified.
Potential Non Clinical Applications and Materials Science Aspects of 2 3 Hydroxymethyl Cyclobutyl Propan 2 Ol
Potential Utilization of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol as a Synthetic Building Block for Complex Molecules
As a molecule featuring a four-membered carbocyclic ring and two alcohol functionalities (a primary and a tertiary alcohol), this compound possesses the structural attributes of a versatile synthetic building block. The cyclobutane (B1203170) moiety can impart conformational rigidity and a three-dimensional character to larger molecules. lifechemicals.com The differential reactivity of the primary and tertiary hydroxyl groups could, in principle, allow for selective chemical transformations.
Precursor in Natural Product Synthesis
There is no available research indicating that this compound has been used as a precursor in the synthesis of any natural products. However, the cyclobutane motif is present in a number of natural products, and synthetic strategies often rely on the construction of this ring system. auburn.eduacs.org A pre-formed cyclobutane-containing building block like this compound could potentially be incorporated into a larger synthetic scheme, although no such examples have been documented.
Scaffold for Heterocyclic Compounds
No studies have been found that utilize this compound as a scaffold for the synthesis of heterocyclic compounds. In theory, the diol functionality could be used to construct rings containing oxygen, for example, through cyclization reactions. The relative positioning of the hydroxyl groups on the cyclobutane ring would dictate the size and stereochemistry of any resulting heterocyclic system.
Prospective Applications of this compound in Advanced Materials Science
The field of materials science often utilizes diols in the creation of new polymers and for the modification of surfaces. While there is no specific research on the application of this compound in this domain, its structural similarity to other cyclobutane diols that have found use in materials science suggests a theoretical potential. lifechemicals.com
Monomer in Polymer Chemistry
There is no evidence that this compound has been employed as a monomer in polymer chemistry. However, other cyclobutane diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), are used as monomers in the synthesis of polyesters. wikipedia.org These cyclobutane-containing polymers can exhibit desirable properties such as high thermal stability and mechanical strength. rsc.orgresearchgate.net The rigid cyclobutane unit in this compound could potentially contribute to similar properties if it were to be used in polymerization reactions, for instance, with dicarboxylic acids to form polyesters.
Theoretical Role of this compound in Catalysis or Ligand Design
No research has been identified that explores the role of this compound in catalysis or as a ligand for metal complexes. The design of ligands often relies on specific spatial arrangements of donor atoms. The diol functionality of this molecule could potentially coordinate to a metal center, and the cyclobutane backbone would provide a rigid scaffold. However, without any experimental studies, its efficacy and utility in this context are unknown.
Advanced Analytical Methodologies for the Isolation and Quantification of 2 3 Hydroxymethyl Cyclobutyl Propan 2 Ol
Chromatographic Techniques for the Separation and Purification of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol and its Stereoisomers
Chromatography is a cornerstone for the analysis of complex chemical mixtures. For a diol compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions for its separation and purification.
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It can be employed for both purity assessment and the challenging task of separating its stereoisomers.
For purity assessment, reversed-phase HPLC is a common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. shimadzu.comsigmaaldrich.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the target compound from impurities with different polarities. Detection is often achieved using a refractive index detector (RID) or a UV detector if a suitable chromophore is present or introduced via derivatization. lawdata.com.tw
The separation of the enantiomers of this compound requires the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds. mdpi.com Another successful approach involves the use of cyclodextrin-based columns, which can separate enantiomers through the formation of transient diastereomeric inclusion complexes. lcms.cznih.govnih.govyoutube.com The choice of mobile phase, which can be normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase, is critical for achieving optimal separation.
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
Gas chromatography is a highly efficient separation technique, particularly for volatile and semi-volatile compounds. scioninstruments.com While this compound itself may have limited volatility due to its two hydroxyl groups, it can be readily analyzed by GC after derivatization. Silylation is a common derivatization technique where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, increasing the compound's volatility and thermal stability.
The choice of the GC column is crucial for achieving good separation. A nonpolar column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is often a good starting point. researchgate.net For the separation of the stereoisomers, a chiral GC column, often containing a cyclodextrin (B1172386) derivative as the chiral selector, is necessary. lcms.cz
GC coupled with a flame ionization detector (FID) provides excellent sensitivity for quantitative analysis. For trace analysis, coupling GC with a mass spectrometer (GC-MS) offers superior selectivity and sensitivity.
Table 2: Hypothetical GC Method for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
Mass Spectrometry-Based Methods for Quantitative Analysis of this compound in Complex Matrices (e.g., reaction mixtures, in vitro biological samples)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. rsc.org When coupled with a chromatographic separation method, it provides a highly sensitive and selective tool for the quantification of compounds in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples like plasma. nih.govresearchgate.netmdpi.com The initial separation is performed by HPLC, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and sensitivity.
For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The development of a robust LC-MS/MS method involves optimizing the chromatographic conditions, the ionization source parameters, and the fragmentation of the analyte.
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for the identification and quantification of volatile and semi-volatile compounds. nih.govmdpi.comfao.org As mentioned earlier, derivatization of this compound is typically required for GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, which aids in its identification.
For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to monitor only a few specific ions characteristic of the analyte. This increases the sensitivity of the analysis compared to a full scan mode.
Table 3: Example of MRM Transitions for LC-MS/MS Analysis of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 15 |
| Fragment 2 | 25 | ||
| Internal Standard | [M+H]+ | Fragment A | 20 |
Development of Novel Analytical Assays for this compound Detection and Characterization
While chromatographic and mass spectrometric methods are the current standards, there is ongoing research into the development of novel analytical assays for the detection and characterization of complex molecules. For this compound, this could include the development of specific enzyme-linked immunosorbent assays (ELISAs) if antibodies against the compound can be generated. Such assays could provide a high-throughput screening method for large numbers of samples.
Furthermore, advances in spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, may lead to new methods for the direct quantification of this compound and its stereoisomers in solution without the need for chromatographic separation.
Q & A
Basic: What are the recommended synthetic routes for 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclobutane ring functionalization followed by hydroxylation. A plausible route includes:
- Step 1: Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2: Hydroxymethylation using formaldehyde under basic conditions (e.g., NaHCO₃) .
- Step 3: Propan-2-ol group introduction via nucleophilic substitution (e.g., Grignard reagents or alcohol protection/deprotection strategies).
Key Variables: Temperature control (<0°C for cyclobutane stability), solvent polarity (THF for Grignard reactions), and catalyst selection (Pd/C for hydrogenation steps). Yield optimization requires monitoring steric hindrance from the cyclobutyl group .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O from hydroxyl groups) .
- IR Spectroscopy: Detect O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) .
Basic: How does the compound’s solubility and stability vary under different storage conditions?
Methodological Answer:
- Solubility: Polar solvents (e.g., DMSO, ethanol) enhance solubility due to hydroxyl groups. LogP values (~1.5) predict moderate hydrophilicity .
- Stability:
Advanced: How does stereochemistry at the cyclobutyl ring influence reactivity and biological interactions?
Methodological Answer:
- Reactivity:
- Biological Interactions:
Advanced: What mechanistic pathways explain its potential antiproliferative effects in cancer cell lines?
Methodological Answer:
- Hypothesis 1: Hydroxyl groups mediate ROS generation, inducing apoptosis (validate via DCFH-DA assay) .
- Hypothesis 2: Cyclobutyl ring intercalates DNA (test via ethidium bromide displacement assays).
- Experimental Design:
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
Methodological Answer:
- In Silico Tools:
- Validation:
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
